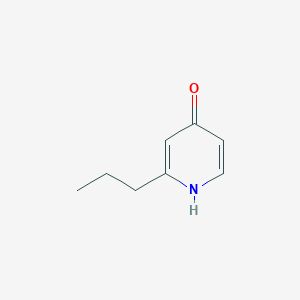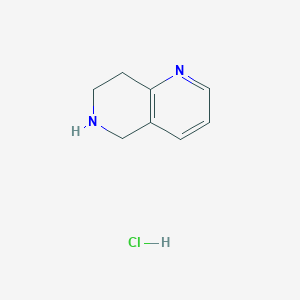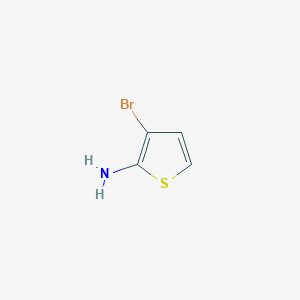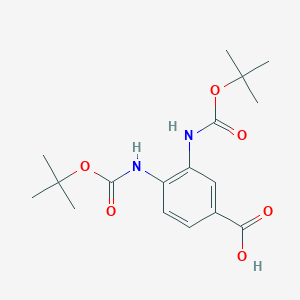![molecular formula C7H8BFO3 B1321477 [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid CAS No. 481681-02-1](/img/structure/B1321477.png)
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
Overview
Description
“[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, particularly in coupling reactions . The compound has a molecular weight of 169.95 g/mol .
Synthesis Analysis
Boronic acids, including “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid”, can be synthesized through various methods. One common method is the reaction of an aromatic diamine with a carboxyphenylboronic acid in the presence of a catalyst .
Molecular Structure Analysis
The molecular formula of “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” is C7H8BFO3 . The structure includes a phenyl ring with a fluorine atom and a hydroxymethyl group attached to the boronic acid group .
Chemical Reactions Analysis
Boronic acids, including “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid”, are known for their reactivity in various chemical reactions. They can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in Suzuki coupling reactions .
Physical And Chemical Properties Analysis
“[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid” is a solid at 20 degrees Celsius .
Scientific Research Applications
Suzuki Coupling Reactions
“4-Fluoro-3-(Hydromethyl)Phenylboronic Acid” is likely used as a reactant in Suzuki coupling reactions. This type of reaction is a powerful tool for creating carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry for constructing complex molecular architectures .
Chorismate Mutase Inhibitors
Similar boronic acids have been utilized to inhibit Mycobacterium tuberculosis H37Rv chorismate mutase, an enzyme critical for the survival and pathogenicity of tuberculosis bacteria. This suggests potential application in developing anti-tuberculosis drugs .
Antiviral Agents
Phenylboronic acids can serve as precursors for HIV protease inhibitors, which have antiviral activity against drug-resistant viruses. This indicates a role in the ongoing fight against HIV/AIDS by contributing to the development of new therapeutic agents .
PDE4B Inhibitors
Compounds derived from phenylboronic acids have been used to create pyrrole derivatives that act as PDE4B inhibitors. These inhibitors can have therapeutic applications in treating disorders like depression, anxiety, and inflammatory diseases .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied, with kinetics dependent on substituents in the aromatic ring. This research can inform the stability and reactivity of boronic acid derivatives in various conditions, which is essential for their practical application .
Boron Neutron Capture Therapy (BNCT)
Phenylboronic acids are investigated for their use in BNCT, a non-invasive cancer treatment method based on the selective accumulation of boron-containing compounds in malignant cells followed by neutron irradiation . The specific fluorine substitution could enhance this compound’s potential for targeted therapy.
Organic Synthesis Building Blocks
Pinacol boronic esters, closely related to phenylboronic acids, are valuable building blocks in organic synthesis. They are used for constructing complex organic molecules, indicating that “4-Fluoro-3-(Hydromethyl)Phenylboronic Acid” could serve a similar purpose .
Catalytic Protodeboronation
This compound may also be involved in catalytic protodeboronation processes, which are part of synthetic strategies for removing boron groups from molecules while retaining other functional groups intact .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an electrophilic organic group to palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid participates, is a key biochemical pathway. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, including biologically active terphenyls .
Result of Action
The primary result of the action of 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .
Action Environment
The action of 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the stability of the boronic acid reagent can be influenced by factors such as temperature and pH .
Safety and Hazards
Future Directions
The use of boronic acids in medicinal chemistry is a growing field of interest . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, the study of boronic acids, including “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid”, is expected to lead to the development of new promising drugs .
properties
IUPAC Name |
[4-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOQHMTXJYUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619071 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid | |
CAS RN |
481681-02-1 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)




